physicochemical properties of 4-(3-nitro-1H-pyrazol-1-yl)piperidine
physicochemical properties of 4-(3-nitro-1H-pyrazol-1-yl)piperidine
A Critical Building Block for Nitrogen-Rich Pharmacophores
Executive Summary
4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) is a specialized heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). Its structural value lies in its bifunctionality: the piperidine ring offers a solubilizing, basic handle for pharmacokinetic modulation, while the nitropyrazole moiety serves as a "masked" aminopyrazole—a privileged scaffold for hydrogen-bond-driven enzyme binding.
This guide details the physicochemical profile, synthetic pathways, and quality control protocols required to utilize this compound with high scientific integrity.
Physicochemical Profile
The following data aggregates experimental vendor specifications and high-fidelity computational models (ACD/Labs, ChemAxon) to support medicinal chemistry design.
Table 1: Core Physicochemical Properties
| Property | Value / Specification | Context for Drug Design |
| Molecular Formula | C₈H₁₂N₄O₂ | Nitrogen-rich scaffold (High N/C ratio). |
| Molecular Weight | 196.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| CAS Number | 1247136-53-3 | Primary identifier for sourcing. |
| LogP (Calc) | 0.72 ± 0.2 | Highly favorable lipophilicity; suggests good oral bioavailability potential. |
| TPSA | 73.0 Ų | < 140 Ų threshold; indicates high probability of cell permeability. |
| pKa (Piperidine NH) | ~10.8 (Predicted) | Basic center; will be protonated at physiological pH (lysosomotropic). |
| pKa (Pyrazole) | Non-basic | The nitro group strongly withdraws electron density, rendering pyrazole nitrogens non-basic. |
| Solubility | DMSO (>50 mg/mL), MeOH | Poor water solubility as free base; highly soluble as HCl or TFA salt. |
| Appearance | Pale yellow to off-white solid | Color derived from the nitro-chromophore. |
Synthetic Methodology & Causality
The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine requires overcoming a specific challenge: Regioselectivity . 3-nitro-1H-pyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5- isomers. The 1,3- isomer (desired) is thermodynamically preferred but must be chemically enforced.
3.1 Validated Synthetic Route (Mitsunobu Approach)
The most reliable protocol avoids harsh alkylating agents, utilizing a Mitsunobu coupling to ensure stereochemical inversion (if relevant) and cleaner regiocontrol.
Reagents:
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Substrate A: 3-Nitro-1H-pyrazole (Nucleophile)
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Substrate B: N-Boc-4-hydroxypiperidine (Electrophile source)
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Coupling Agents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate)
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Solvent: Anhydrous THF
Step-by-Step Protocol:
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Complex Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.
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Addition: Add 3-Nitro-1H-pyrazole (1.0 eq).
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Activation: Dropwise add DIAD (1.2 eq) over 30 minutes. Causality: Slow addition prevents overheating and minimizes hydrazine byproduct formation.
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Reaction: Allow to warm to room temperature and stir for 12–16 hours.
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Deprotection: Isolate the Boc-intermediate, then treat with 4M HCl in Dioxane or TFA/DCM (1:4) to yield the free amine.
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Purification: The free base is obtained by neutralizing with NaHCO₃ and extracting into DCM/Isopropanol (3:1).
3.2 Visualization of Synthesis Logic
The following diagram illustrates the critical decision points and regioselectivity checks in the synthesis workflow.
Caption: Figure 1. Optimized synthetic workflow prioritizing regiochemical purity via Mitsunobu coupling and chromatographic separation.
Structural Analysis & Quality Control
Trustworthiness in research data stems from rigorous characterization. The following analytical signatures validate the identity of 4-(3-nitro-1H-pyrazol-1-yl)piperidine.
4.1 Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Pyrazole Ring: Look for two singlets (or doublets with small coupling) in the aromatic region.
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Piperidine Ring:
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δ ~4.3–4.5 ppm (1H, m): Methine proton (CH) at C4, attached to pyrazole. Diagnostic: If this shift is <4.0 ppm, the alkylation may have failed or occurred on Carbon (rare).
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δ ~3.0–3.2 ppm (2H, m): Equatorial protons adjacent to NH.
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δ ~2.6–2.8 ppm (2H, m): Axial protons adjacent to NH.
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δ ~1.8–2.1 ppm (4H, m): Remaining ring methylene protons.
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4.2 Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive mode).
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Parent Ion: [M+H]⁺ = 197.2 m/z.
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Fragmentation: Expect loss of NO₂ group ([M-46]⁺) or fragmentation of the piperidine ring in high-energy collision studies.
4.3 Regiochemistry Validation (NOESY)
To confirm the 1,3-nitro isomer over the 1,5-nitro isomer:
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Perform a 1D-NOESY experiment irradiating the piperidine methine proton (at ~4.4 ppm).
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Positive Result: NOE enhancement of the Pyrazole H-5 proton indicates the piperidine is attached to N1, and H-5 is proximal.
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Negative Result: Lack of enhancement may suggest the 1,5-isomer where the nitro group sterically blocks the interaction or alters the conformation.
Handling, Stability & Safety
Expert Insight: While this molecule is a stable solid, the presence of the nitro group and the secondary amine requires specific handling protocols to prevent degradation and ensure safety.
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Energetic Profile: Small nitro-heterocycles can be energetic. While this molecule has a high molecular weight "ballast" (piperidine) reducing explosivity risk, do not heat neat >100°C without DSC (Differential Scanning Calorimetry) testing.
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Storage: Hygroscopic as a salt (HCl/TFA). Store at 2–8°C in a desiccator.
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Stability:
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Acids:[1] Stable.
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Bases: Stable, but avoid strong bases which might deprotonate the pyrazole C-H if conditions are extreme (though unlikely).
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Oxidation: Stable.
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Reduction:Unstable. Reducing agents (H₂/Pd, SnCl₂, Fe/HCl) will convert the nitro group to an amine. This is often a desired transformation but must be avoided during storage.
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Applications in Drug Discovery
This compound is rarely the final drug; it is a Pharmacophore Enabler .
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Kinase Inhibition: The aminopyrazole (reduced form) mimics the adenine ring of ATP, forming key hinge-binding hydrogen bonds in kinase active sites (e.g., Crizotinib analogs).
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Library Synthesis: The secondary amine of the piperidine is a perfect nucleophile for:
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Amide coupling (with carboxylic acids).
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Buchwald-Hartwig amination (with aryl halides).
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Sulfonylation (with sulfonyl chlorides).
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PROTAC Linkers: The piperidine ring provides a rigid, semi-saturated linker geometry often used to exit the binding pocket towards an E3 ligase ligand.
References
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PubChem. (2025).[4] Compound Summary: 3-Nitropyrazole Properties.[4] National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2025). Synthetic approaches to pyrazole-piperidine intermediates in Crizotinib synthesis. Retrieved from [Link]
